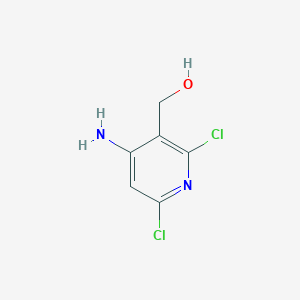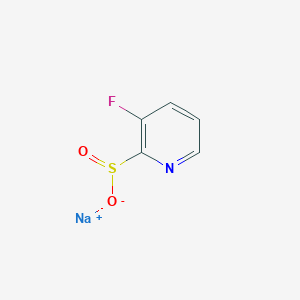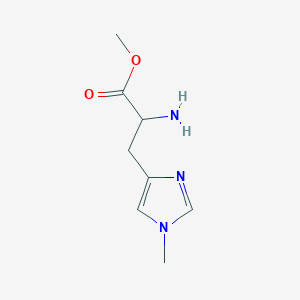
Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate is a compound that belongs to the class of organic compounds known as amino acid esters. It is characterized by the presence of an amino group, a methyl ester group, and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. The amino group can form hydrogen bonds, affecting protein structure and function. These interactions are crucial for the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
1-Methylimidazole: Another imidazole derivative with a different substitution pattern.
Histidine: An amino acid with an imidazole side chain, structurally related to the compound.
Uniqueness
Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate is unique due to its combination of an amino acid backbone with an imidazole ring and a methyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-methylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
PQEAVIKJSKOOHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


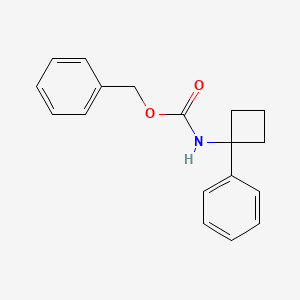
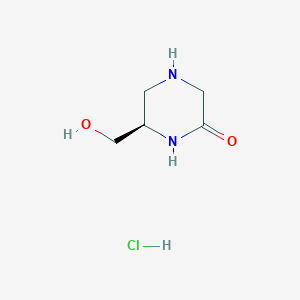
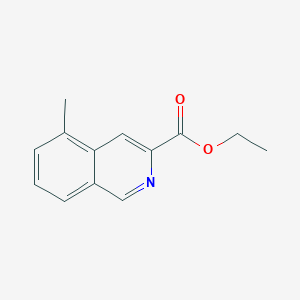
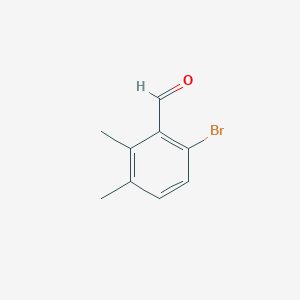
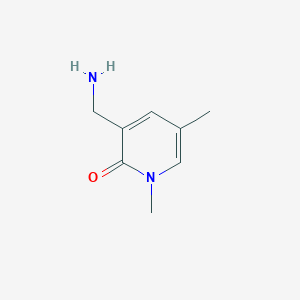
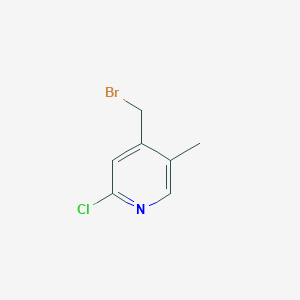
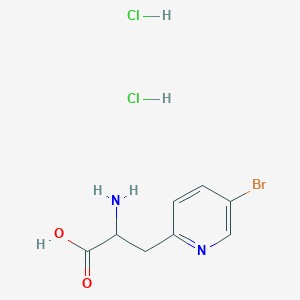
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
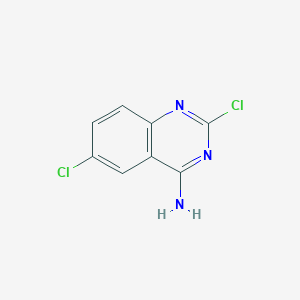
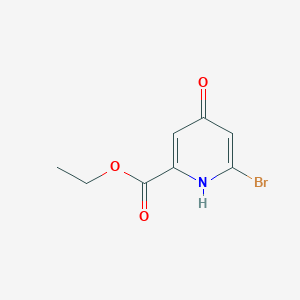

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
